(2E)-3-(4-butoxyphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(4-butoxyphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-4-5-14-26-17-9-6-16(7-10-17)8-13-21(23)22-19-12-11-18(24-2)15-20(19)25-3/h6-13,15H,4-5,14H2,1-3H3,(H,22,23)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXQHQQWWIWZBN-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-(4-butoxyphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C21H25NO4
- Molecular Weight : 355.4 g/mol
- IUPAC Name : (E)-3-(4-butoxyphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide
The compound features a prop-2-enamide structure with two aromatic rings, which may contribute to its biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties. The specific biological effects of this compound have not been extensively documented in the literature; however, its structural analogs provide insight into potential activities.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to this compound. For instance:
- Study on Chalcones : A study focusing on chalcone derivatives demonstrated that certain compounds could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The presence of methoxy and butoxy groups may enhance their interaction with cellular targets.
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has also been explored:
- Mechanism of Action : Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests that this compound may exhibit similar anti-inflammatory properties .
Antimicrobial Activity
The antimicrobial effects of related compounds indicate potential activity for this compound:
- In Vitro Studies : Research has shown that derivatives with phenolic structures can possess significant antibacterial and antifungal activities. The presence of the butoxy group may enhance membrane permeability, increasing efficacy against microbial targets .
Case Studies and Research Findings
- Chalcone Derivatives : A study published in ResearchGate explored various chalcone derivatives, noting their cytotoxic effects against multiple cancer cell lines. The findings suggest that structural modifications can significantly influence biological activity .
- Synthesis and Characterization : Another study characterized similar compounds through X-ray crystallography, providing insights into their molecular configuration and stability—factors critical for biological activity .
Scientific Research Applications
Research indicates that chalcone derivatives exhibit various biological activities, including:
- Antioxidant Activity : Chalcones are known for their ability to scavenge free radicals, which can contribute to cellular damage and aging. Studies have shown that (2E)-3-(4-butoxyphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide may enhance antioxidant defenses in cells .
- Anticancer Properties : Several derivatives of chalcone have been investigated for their anticancer effects. They may inhibit cancer cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers, suggesting potential therapeutic applications in inflammatory diseases .
Applications in Medicinal Chemistry
- Drug Development : The unique structure of this compound makes it a candidate for drug development targeting specific pathways involved in cancer and inflammation.
- Pharmacological Studies : Ongoing research aims to elucidate the mechanisms of action of this compound and its derivatives, paving the way for novel therapeutic agents.
Materials Science Applications
Chalcone derivatives like this compound are also explored in materials science due to their photophysical properties:
- Organic Photovoltaics : The compound's ability to absorb light makes it a candidate for use in organic solar cells, where it could improve energy conversion efficiencies.
- Fluorescent Materials : Its unique structure may also allow it to be used in the development of fluorescent probes for biological imaging applications .
Case Studies and Research Findings
- Antioxidant Study : A study demonstrated that chalcone derivatives could significantly reduce oxidative stress markers in vitro. The specific derivative this compound was noted for its high efficacy compared to other compounds tested .
- Cancer Cell Line Research : Research involving various cancer cell lines indicated that this compound could inhibit cell growth by inducing apoptosis through the activation of specific signaling pathways associated with cancer progression .
- Inflammation Model : In vivo studies showed that administration of this chalcone derivative reduced inflammation in animal models, suggesting its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
Key structural analogs include cinnamamides with variations in:
- Aryl substituents on the cinnamoyl fragment (e.g., halogen, methoxy, trifluoromethyl).
- Amide-linked aromatic rings (e.g., dimethoxyphenyl, trifluoromethylphenyl).
Notable Analogs:
(2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (2j): Dichlorophenyl (electron-withdrawing) and trifluoromethylphenyl groups enhance lipophilicity (log D ~4.2). Exhibits submicromolar activity against S. aureus (MIC = 0.5 µM) but notable cytotoxicity (IC50 = 15 µM) .
(2E)-N-(2,4-dimethoxyphenyl)-3-phenylprop-2-enamide (10) :
- Phenyl and dimethoxyphenyl groups yield lower lipophilicity (log D ~2.8).
- Bactericidal against S. aureus (MIC = 1.0 µM) with minimal cytotoxicity (IC50 >50 µM) .
(2E)-3-(4-chlorophenyl)-N-[3,5-bis(trifluoromethyl)phenyl]prop-2-enamide :
Physicochemical Properties
Lipophilicity (log D) and cytotoxicity are inversely related:
| Compound | Substituents (Cinnamoyl/Amide) | log D | Cytotoxicity (IC50, µM) |
|---|---|---|---|
| Target Compound | 4-butoxyphenyl / 2,4-dimethoxy | ~3.5* | Not reported |
| 3,4-Dichloro analog (2j) | 3,4-Cl2 / 4-CF3 | 4.2 | 15.0 |
| Non-chlorinated analog (10) | Phenyl / 2,4-dimethoxy | 2.8 | >50 |
*Estimated using substituent contributions: butoxy (+1.0) vs. methoxy (+0.1) .
Cytotoxicity and Selectivity
Key Research Findings
Chlorination vs. Alkoxy Substitution :
- Chlorination amplifies antibacterial activity but increases cytotoxicity, while alkoxy groups (e.g., butoxy) may offer a safer profile .
Para-Substitution Preference :
- Para-substituted cinnamamides (e.g., 4-butoxy, 4-chloro) generally outperform meta-substituted analogs in antimicrobial assays .
Dual Activity: No compound in the literature successfully combines high antimicrobial and anti-inflammatory activity, highlighting a research gap .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2E)-3-(4-butoxyphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with esterification of substituted phenylacetic acids followed by amidation. For example:
Esterification : React 4-butoxyphenylacetic acid with thionyl chloride to form the acid chloride intermediate.
Amidation : Couple the intermediate with 2,4-dimethoxyaniline under basic conditions (e.g., K₂CO₃) to form the enamide.
- Optimization : Control reaction temperature (60–80°C), pH (neutral to slightly basic), and solvent polarity (e.g., DMF or THF) to enhance yield .
- Purity Assurance : Use Thin Layer Chromatography (TLC) for reaction monitoring and silica gel column chromatography for purification. Confirm structure via ¹H/¹³C NMR and High-Resolution Mass Spectrometry (HRMS) .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms proton environments (e.g., vinyl protons at δ 6.5–7.5 ppm, methoxy groups at δ 3.8–4.0 ppm). ¹³C NMR identifies carbonyl carbons (~165–170 ppm) .
- Mass Spectrometry (MS) : HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 385.18) .
- Infrared (IR) Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity and bioactivity?
- Methodological Answer : Substituents alter electron density, affecting nucleophilic/electrophilic reactivity. For example:
- Electron-Withdrawing Groups (e.g., -NO₂, -F) : Increase electrophilicity of the enamide bond, enhancing reactivity in Michael additions .
- Electron-Donating Groups (e.g., -OCH₃, -C₄H₉O) : Stabilize the aromatic ring, reducing oxidative degradation.
- Structure-Activity Relationship (SAR) :
| Substituent (R) | Reactivity (Nucleophilic Substitution) | Bioactivity (IC₅₀ in µM) |
|---|---|---|
| -F | High (Electronegative) | 12.3 (Anticancer) |
| -Cl | Moderate | 18.7 |
| -OCH₃ | Low (Electron-donating) | 25.4 |
- Experimental Design : Synthesize analogs via Suzuki-Miyaura coupling and assess bioactivity using in vitro assays (e.g., MTT for cytotoxicity) .
Q. How can contradictory data in solubility and toxicity profiles be resolved?
- Methodological Answer :
- Solubility Conflicts : Discrepancies arise from solvent polarity. Use Hansen Solubility Parameters (HSP) to optimize solvents (e.g., DMSO for in vitro studies vs. aqueous buffers for pharmacokinetics) .
- Toxicity Mitigation :
- Low Doses (IC₅₀ < 20 µM) : Minimal toxicity (viability >85% in HEK293 cells).
- High Doses (IC₅₀ > 50 µM) : GI disturbances observed; employ prodrug strategies (e.g., PEGylation) to enhance biocompatibility .
- Data Validation : Cross-validate using orthogonal assays (e.g., ATP-based viability assays vs. flow cytometry) .
Q. What mechanistic insights explain the compound’s interaction with biological targets?
- Methodological Answer :
- Target Identification : Use molecular docking (AutoDock Vina) to predict binding to cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs). Validate via Surface Plasmon Resonance (SPR) for binding affinity (KD < 1 µM) .
- Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated cancer cells reveals downregulation of NF-κB and PI3K/AKT pathways .
- Metabolomic Studies : LC-MS/MS identifies metabolites like quinone derivatives, suggesting oxidative metabolism as a key detoxification route .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
